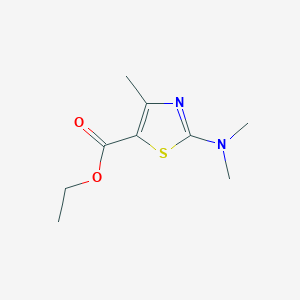

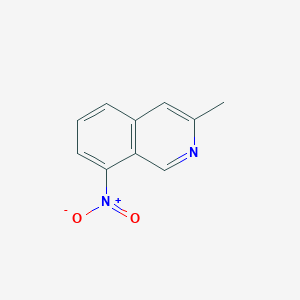

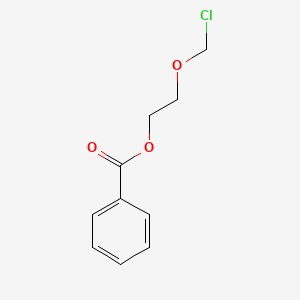

Ethyl 2-(dimethylamino)-4-methyl-1,3-thiazole-5-carboxylate

Overview

Description

The compound is a derivative of 2-(Dimethylamino)ethyl methacrylate (DMAEMA), which is a clear, colorless liquid . DMAEMA is a polymethacrylate with attractive properties and is currently used for a wide range of applications, often involving the synthesis of block copolymers .

Synthesis Analysis

The synthesis of DMAEMA-based copolymers has been reported in the literature. For example, DMAEMA has been synthesized directly in aqueous media by reversible addition-fragmentation chain transfer polymerization (RAFT) . Another synthetic process involves taking dimethylethanolamine as a raw material, controlling the temperature at 5-15 °C under an ice water bath condition, and directly carrying out a chlorination reaction between the dimethylethanolamine and thionyl chloride .

Chemical Reactions Analysis

DMAEMA-based polymers have been shown to respond to pH, temperature, and other conditions . They can form polymersomes, which are nanometer-sized spheroidal aggregates that present an aqueous internal compartment, external and internal hydrophilic coronas, and a hydrophobic membrane-like structure separating the coronas .

Scientific Research Applications

Transformations into Thiazolopyridine Derivatives

Ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate, a derivative, was used to synthesize 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates and 5-N-amino substituted thiazolo[5,4-c]pyridine-7-carboxylates through reactions with aromatic amines and monosubstituted hydrazines, respectively (Albreht et al., 2009).

Synthesis of Pyrimidine Derivatives

Ethyl or methyl 4-substituted or unsubstituted 2-(dimethylamino)-5-pyrimidinecarboxylates were synthesized by reacting ethyl or methyl 2-[(dimethylamino)methylene]-3-oxoalkanoates with 1,1-dimethylguanidine. These compounds showed cardiotonic activity, indicating their potential in medical chemistry (Dorigo et al., 1996).

Preparation of Carboxamide Derivatives

The compound was involved in the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which exhibited potent cytotoxicity against various cancer cell lines, showcasing its application in the development of antitumor agents (Deady et al., 2003).

Formation of Pyrazolecarboxylates

Ethyl 3-[(dimethylamino)methylidene]pyruvate and related compounds were used to synthesize ethyl pyrazolecarboxylates, highlighting its role in generating pyrazole-based molecules, which are important in various pharmaceutical applications (Hanzlowsky et al., 2003).

Synthesis of Thiazole and Pyrimidine Derivatives

The compound facilitated the synthesis of novel thiazoles and pyrimidines containing an antipyrine moiety, underscoring its utility in creating compounds with potential biological activity (Abdelhamid & Afifi, 2010).

Mechanism of Action

While the specific mechanism of action for “Ethyl 2-(dimethylamino)-4-methyl-1,3-thiazole-5-carboxylate” is not available, DMAEMA-based compounds have been studied for their antimicrobial action. The antimicrobial action of partially quaternized poly (2-(dimethylamino)ethyl methacrylate) (PQDMAEMA) copolymers has been reported .

Safety and Hazards

properties

IUPAC Name |

ethyl 2-(dimethylamino)-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-5-13-8(12)7-6(2)10-9(14-7)11(3)4/h5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HONOJUIGMZEARK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl[2-(trimethylsilyl)ethynyl]amine](/img/structure/B3273196.png)

![2-Hydroxy-2-[4-(benzyloxy)phenyl]acetonitrile](/img/structure/B3273237.png)